molecular formula C15H12N2 B14293717 6,11-Dihydro-5H-pyrido[2,3-a]carbazole CAS No. 119273-99-3

6,11-Dihydro-5H-pyrido[2,3-a]carbazole

Cat. No.: B14293717
CAS No.: 119273-99-3
M. Wt: 220.27 g/mol
InChI Key: VKGPXNDBUOYUSE-UHFFFAOYSA-N
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Description

6,11-Dihydro-5H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole alkaloids. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. The structure of this compound consists of a fused tricyclic system that includes a pyridine ring and a carbazole moiety. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further transformed into the desired compound through additional steps.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency. For example, the preparation of related compounds such as 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as a key intermediate .

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydro-5H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and telomerases, which are essential for DNA replication and cell division . Additionally, it can modulate protein phosphorylation and interfere with signal transduction pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be compared with other similar compounds, such as indolo[2,3-a]carbazoles and pyrrolo[3,2-c]carbazoles . These compounds share similar structural features but differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific combination of chemical and biological properties, which make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

119273-99-3

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

6,11-dihydro-5H-pyrido[2,3-a]carbazole

InChI

InChI=1S/C15H12N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-6,9,17H,7-8H2

InChI Key

VKGPXNDBUOYUSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C=CC=N3)NC4=CC=CC=C24

Origin of Product

United States

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